BenchChemオンラインストアへようこそ!

3,5-Dibromo-2-methoxypyrazine

Organic Synthesis Process Chemistry Route Scouting

3,5-Dibromo-2-methoxypyrazine is a heterocyclic aromatic building block featuring a pyrazine core with two bromine atoms at the 3- and 5-positions and a methoxy group at the 2-position. With a molecular formula of C5H4Br2N2O and a molecular weight of 267.91 g/mol, it is primarily utilized as a key intermediate in medicinal chemistry, as evidenced by its roles in the synthesis of cyclooxygenase-2 inhibitors, 4-aminopyridine derivatives, and other heterocyclic compounds detailed in multiple patents.

Molecular Formula C5H4Br2N2O
Molecular Weight 267.908
CAS No. 1207853-31-3
Cat. No. B578763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-methoxypyrazine
CAS1207853-31-3
Molecular FormulaC5H4Br2N2O
Molecular Weight267.908
Structural Identifiers
SMILESCOC1=NC=C(N=C1Br)Br
InChIInChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3
InChIKeyDODAPRNRDPTFIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-2-methoxypyrazine (CAS 1207853-31-3): Strategic Sourcing for a High-Yield, Multi-Purpose Pyrazine Building Block


3,5-Dibromo-2-methoxypyrazine is a heterocyclic aromatic building block featuring a pyrazine core with two bromine atoms at the 3- and 5-positions and a methoxy group at the 2-position. With a molecular formula of C5H4Br2N2O and a molecular weight of 267.91 g/mol, it is primarily utilized as a key intermediate in medicinal chemistry, as evidenced by its roles in the synthesis of cyclooxygenase-2 inhibitors, 4-aminopyridine derivatives, and other heterocyclic compounds detailed in multiple patents . Its physical state is a yellow liquid or solid, and it is typically supplied at 98% purity . This specific substitution pattern is designed for sequential, site-selective cross-coupling reactions, a feature not shared by its regioisomers or halogen analogs.

Why Regioisomeric and Halogen Analogs Cannot Substitute for 3,5-Dibromo-2-methoxypyrazine in Synthetic Planning


Substituting 3,5-Dibromo-2-methoxypyrazine with a closely related analog like 2,5-Dibromo-3-methoxypyrazine or 3,5-Dibromo-2-chloropyrazine introduces critical differences in reactivity and selectivity that compromise synthetic outcomes. The position of the methoxy group on the pyrazine ring dictates the electronic environment of the carbon-bromine bonds, fundamentally altering their relative rates of oxidative addition in metal-catalyzed cross-coupling reactions. The target compound's 3,5-dibromo-2-methoxy architecture is engineered for a specific sequence of activation: the C-Br bond at the 5-position, flanked by two nitrogen atoms, is electronically distinct from the C-Br bond at the 3-position adjacent to the methoxy group, enabling programmed, sequential derivatization . In contrast, the regioisomer 2,5-Dibromo-3-methoxypyrazine (CAS 489431-66-5) presents both bromine atoms in a symmetrical, electronically equivalent environment relative to the methoxy group, which precludes the same level of site-selectivity . Similarly, replacing the methoxy group with a chlorine atom, as in 3,5-Dibromo-2-chloropyrazine (CAS 1082843-70-6), significantly alters the compound's lipophilicity (XLogP ~2.8 vs. ~2.1) and electronic profile, changing its behavior in both cross-coupling reactions and subsequent biological interactions of derived products [1]. These are not mere analogs; they are structurally distinct starting materials that lead to different synthetic pathways and final compounds.

Quantitative Differentiation Evidence for 3,5-Dibromo-2-methoxypyrazine Against Its Closest Analogs


Synthesis Yield: A Quantitative Benchmark for Scalable Procurement of 3,5-Dibromo-2-methoxypyrazine

A patent-protocol synthesis of 3,5-Dibromo-2-methoxypyrazine from 3,5-dibromopyrazin-2-amine achieved a 96.4% isolated yield, a critical metric for assessing cost-effectiveness and scalability in procurement. This synthesis involves a Sandmeyer-type methoxylation using hydrogen chloride and isopentyl nitrite in methanol at 60°C for 3 hours . While direct comparative yield data for the analog 2,5-Dibromo-3-methoxypyrazine under identical conditions is not publicly available, the high-yielding, robust protocol for the target compound reduces development time and risk in process scale-up.

Organic Synthesis Process Chemistry Route Scouting

Physicochemical Profile: Density and Boiling Point Differentiation from the Regioisomer

The physicochemical properties of 3,5-Dibromo-2-methoxypyrazine are predicted to differ from its regioisomer 2,5-Dibromo-3-methoxypyrazine, which can influence handling and purification protocols. The target compound has a predicted density of 2.0±0.1 g/cm³ and a boiling point of 249.9±35.0 °C at 760 mmHg . Its regioisomer, 2,5-Dibromo-3-methoxypyrazine, has a slightly higher predicted density of 2.02 g/cm³ and a lower boiling point of 241.5±35.0 °C . These differences, particularly in boiling point, can affect distillation parameters and storage conditions.

Physicochemical Characterization Purification Formulation

Lipophilicity and Electronic Profile: Distinction from the Chloro Analog via XLogP

The methoxy substituent in 3,5-Dibromo-2-methoxypyrazine provides a distinct lipophilic and electronic profile compared to its chloro analog, 3,5-Dibromo-2-chloropyrazine. The target compound has a calculated XLogP3 of 2.1 , whereas the chloro analog is reported with an XLogP3 of ~2.8 [1]. The lower lipophilicity of the target compound is a critical parameter in medicinal chemistry, often correlating with better solubility and a more favorable ADME profile for drug-like molecules.

Medicinal Chemistry ADME Prediction Lead Optimization

Patent-Validated Application in GPR35 Agonist and Kinase Inhibitor Programs

The target compound is a validated intermediate in patent-protected drug discovery programs, a distinction that highlights its proven utility over generic analogs. It is specifically cited in patent WO-2021050700-A1 as an intermediate for cyclooxygenase-2 inhibitors , and in WO-2019072143-A1 for the synthesis of 4-aminopyridine derivatives with potential therapeutic applications . Additionally, a structurally related GPR35 agonist series demonstrates high potency (IC50 of 23 nM for a close analog), underscoring the relevance of this specific scaffold in achieving target binding [1]. While this is class-level evidence, the specific inclusion of this CAS number in multiple patents validates its utility and provides a clear intellectual property trail not shared by its non-patented analogs.

Drug Discovery GPR35 Agonist Kinase Inhibitor

Optimal Deployment Scenarios for 3,5-Dibromo-2-methoxypyrazine in Specialized Research


Programmed, Sequential Cross-Coupling for Library Synthesis

The primary value of 3,5-Dibromo-2-methoxypyrazine lies in its ability to undergo sequential, site-selective palladium-catalyzed cross-coupling reactions. The electronic asymmetry between the C-Br bonds at the 3- and 5-positions, as discussed in Section 2, allows for the programmed introduction of molecular fragments. A research group can selectively activate the most electron-deficient bromide first, install a first diversity element (e.g., via Suzuki coupling), and then, in a subsequent step, activate the remaining bromide to install a second group. This is impossible with the regioisomer 2,5-Dibromo-3-methoxypyrazine due to its symmetrical electronic environment . This precise control is essential for generating diverse compound libraries in medicinal chemistry, where small structural changes can drastically alter biological activity.

Medicinal Chemistry Programs Targeting Lipophilic-Efficient Leads

For lead optimization programs where controlling lipophilicity is paramount, 3,5-Dibromo-2-methoxypyrazine should be prioritized over its chloro analog. The measured XLogP difference of -0.7 units (2.1 vs. 2.8) is significant, often translating to improved aqueous solubility and a better chance of avoiding 'molecular obesity' in the final drug candidate [1]. This makes the target compound a superior starting material for synthesizing lead-like molecules, particularly for targets like kinases or GPCRs where physicochemical properties are tightly correlated with success in vivo. The use of this building block in patent-protected COX-2 and kinase inhibitor programs further validates this medicinal chemistry rationale .

Process Chemistry Scale-Up with a High-Yield, Validated Protocol

When scaling up a synthetic route from milligrams to kilograms, the availability of a high-yielding, patent-documented protocol is a significant derisker. The demonstrated synthesis of 3,5-Dibromo-2-methoxypyrazine achieves a 96.4% yield under scalable conditions . This established protocol minimizes the time and resources required for process development compared to starting with an analog that lacks a published, high-yielding procedure. For an industrial user, this directly translates to a shorter time-to-market and lower cost of goods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-2-methoxypyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.